ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate
Overview
Description
The compound “ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Scientific Research Applications
Synthesis and Antioxidative Activity
A study by Tumosienė et al. (2014) involved synthesizing S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones, closely related to the compound . These derivatives demonstrated significant antioxidative activity, providing insights into potential pharmacological applications (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2014).
Synthesis Techniques
The synthesis of related triazole compounds has been widely explored, as seen in a study by Mohamed (2021), where various derivatives were synthesized, showcasing the versatility of triazole-based compounds in synthetic chemistry (Mohamed, 2021).
Corrosion Inhibition
Insani et al. (2015) demonstrated the application of a similar compound, ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, as a corrosion inhibitor. This implies potential industrial applications for triazole derivatives in protecting metals from corrosion (Insani, Wahyuningrum, & Bundjali, 2015).
Organic Synthesis Building Blocks
The study by Khomenko et al. (2016) highlighted the use of similar compounds as important building blocks in organic synthesis. This demonstrates the role of triazole derivatives in facilitating the creation of complex organic molecules (Khomenko, Doroschuk, & Lampeka, 2016).
Luminescent and Nonlinear Optical Properties
In a study by Nadeem et al. (2017), triazole compounds were analyzed for their photophysical properties, including luminescence and non-linear optical behavior. This suggests potential applications in materials science, particularly in the development of new optical materials (Nadeem et al., 2017).
Mechanism of Action
Target of Action
The compound’s structure suggests it may be involved in reactions such as the suzuki–miyaura cross-coupling , which is a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling, the reaction involves the oxidative addition of electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds . This reaction can influence the formation of carbon–carbon bonds, which are fundamental in many biochemical pathways .
Result of Action
As a potential participant in the suzuki–miyaura cross-coupling reaction, this compound could contribute to the formation of carbon–carbon bonds, which are essential in the structure of many organic compounds .
Action Environment
The suzuki–miyaura cross-coupling reaction, which this compound may be involved in, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction, and potentially the action of this compound, could be influenced by factors such as temperature, pH, and the presence of other functional groups .
Properties
IUPAC Name |
ethyl 5-(phenylmethoxycarbonylaminomethyl)-1H-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-2-21-13(19)12-16-11(17-18-12)8-15-14(20)22-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,20)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNOVBQNSNPTOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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